molecular formula C16H25N3O3 B2985897 2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid CAS No. 1097863-85-8

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid

Cat. No.: B2985897
CAS No.: 1097863-85-8
M. Wt: 307.394
InChI Key: DYRPSFNSKOIUPQ-UHFFFAOYSA-N
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Description

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid is a complex organic compound with a unique structure that includes both amino and oxo functional groups

Scientific Research Applications

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Future Directions

The compound “2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid” could potentially be of interest in various areas of research, given its complex structure and the presence of multiple functional groups. Future studies could explore its synthesis, properties, and potential applications in more detail. For instance, it could be interesting to investigate its potential uses in materials science, given its relation to a hydrophilic monomer used in the synthesis of superabsorbents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 6-aminohexylamine with a suitable oxo compound, followed by the introduction of a phenylamino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism by which 2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the oxo and phenylamino groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler compound with similar amino functionality but lacking the oxo and phenylamino groups.

    4-(6-Aminohexyl)amino-4-oxo-2-butenoic acid: A related compound with a similar structure but different functional groups.

Uniqueness

2-((6-Aminohexyl)amino)-4-oxo-4-(phenylamino)butanoic acid is unique due to its combination of amino, oxo, and phenylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(6-aminohexylamino)-4-anilino-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c17-10-6-1-2-7-11-18-14(16(21)22)12-15(20)19-13-8-4-3-5-9-13/h3-5,8-9,14,18H,1-2,6-7,10-12,17H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRPSFNSKOIUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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